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molecular formula C15H21Cl2N B8421888 N-((1-(3,4-dichlorophenyl)cyclohexyl)methyl)ethanamine

N-((1-(3,4-dichlorophenyl)cyclohexyl)methyl)ethanamine

Cat. No. B8421888
M. Wt: 286.2 g/mol
InChI Key: LJALDWYVBOLBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877975B2

Procedure details

The title compound was synthesized from 1-(3,4-dichlorophenyl)-N-ethylcyclohexanecarboxamide (86 mg, 0.286 mmol) using General Procedure E followed by HCl salt formation. The crude HCl salt was recrystallized from CH3CN (4.5 mL) to give pure (±) N-((1-(3,4-dichlorophenyl)cyclohexyl)-methyl)ethanamine hydrochloride as colorless crystals. HPLC Rt=8.90 min; 1H NMR (400 mHz, McOH-d4) 7.57 (d, J=2.2 Hz, 1H), 7.54 (d, J=8.43 Hz, 1H), 7.34 (dd, J=2.2, 8.43 Hz, 1H), 3.11 (s, 3H), 2.94-2.88 (q, 2H), 2.18-2.15 (m, 2H), 1.68-1.58 (m, 5H), 1.51-1.30 (m, 3H), 1.17 (t, 3H); LC-MS 8.45 min, (M+1)+286 @ 8.7 min.
Name
1-(3,4-dichlorophenyl)-N-ethylcyclohexanecarboxamide
Quantity
86 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([C:15]([NH:17][CH2:18][CH3:19])=O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].[ClH:20]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([CH2:15][NH:17][CH2:18][CH3:19])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].[ClH:20].[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([CH2:15][NH:17][CH2:18][CH3:19])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:3.4|

Inputs

Step One
Name
1-(3,4-dichlorophenyl)-N-ethylcyclohexanecarboxamide
Quantity
86 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1(CCCCC1)C(=O)NCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude HCl salt was recrystallized from CH3CN (4.5 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CCCCC1)CNCC
Name
Type
product
Smiles
Cl.ClC=1C=C(C=CC1Cl)C1(CCCCC1)CNCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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